Ascaulitoxin

Description

Properties

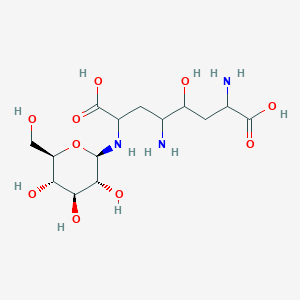

Molecular Formula |

C14H27N3O10 |

|---|---|

Molecular Weight |

397.38 g/mol |

IUPAC Name |

2,5-diamino-4-hydroxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]octanedioic acid |

InChI |

InChI=1S/C14H27N3O10/c15-4(7(19)2-5(16)13(23)24)1-6(14(25)26)17-12-11(22)10(21)9(20)8(3-18)27-12/h4-12,17-22H,1-3,15-16H2,(H,23,24)(H,25,26)/t4?,5?,6?,7?,8-,9-,10+,11-,12-/m1/s1 |

InChI Key |

RETMXMAOYGZCRA-KVCVDMSMSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(CC(C(CC(C(=O)O)N)O)N)C(=O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)NC(CC(C(CC(C(=O)O)N)O)N)C(=O)O)O)O)O)O |

Synonyms |

ascaulitoxin |

Origin of Product |

United States |

Scientific Research Applications

Phytotoxicity Studies

-

Target Species : Ascaulitoxin has been tested against several plant species, including:

- Weeds : Common sowthistle (Sonchus oleraceus), annual fleabane (Conyza canadensis), noogoora burr (Xanthium strumarium).

- Crops : Pea (Pisum sativum), cucumber (Cucumis sativus), tomato (Solanum lycopersicum), and redroot pigweed (Amaranthus retroflexus).

- Efficacy : In laboratory assays, this compound caused significant leaf necrosis at concentrations as low as 1 mg/mL on punctured leaves, indicating its effectiveness as a post-emergence herbicide .

Comparative Efficacy

The following table summarizes the observed effects of this compound on various plant species:

| Plant Species | Observed Effect | Concentration (mg/mL) |

|---|---|---|

| Common Sowthistle | Severe necrosis | 1 |

| Annual Fleabane | Moderate necrosis | 1 |

| Cucumber | Mild necrosis | 1 |

| Tomato | Reduced size necrosis | 1 |

| Redroot Pigweed | Reduced size necrosis | 1 |

Aquatic and Terrestrial Impact

Ecotoxicological assessments have revealed that this compound exhibits low toxicity to non-target organisms, including aquatic life such as algae and fish. For instance:

- Algal Toxicity : The effective concentration for algal species was determined to be significantly higher than that affecting terrestrial plants.

- Daphnia : The acute toxicity was measured with an EC50 of 20.1 mg/L, indicating a relatively safe profile for aquatic organisms at lower concentrations .

Environmental Considerations

The potential for using this compound as a bioherbicide raises questions regarding its environmental impact. Studies suggest that while it is effective against certain weeds, its low toxicity to beneficial organisms makes it a promising candidate for integrated pest management strategies .

Synthesis and Application Development

Research has focused on developing synthetic pathways for producing this compound aglycone, which is essential for studying its herbicidal properties further. Various synthetic strategies have been explored, including:

- Henry Reaction : Initially attempted but later abandoned due to reactivity issues.

- Grubbs Olefin Metathesis : Successfully used to create the necessary olefin structures for further transformations .

Field Trials

Field trials assessing the efficacy of this compound in real-world agricultural settings are ongoing. These studies aim to evaluate its performance against established herbicides and determine optimal application methods to maximize effectiveness while minimizing environmental risks.

Q & A

Q. How to enhance reproducibility in this compound research?

- Answer :

- Data Transparency : Publish full experimental protocols (e.g., detailed HPLC gradients) in open-access repositories like protocols.io .

- Replication : Collaborate with independent labs for cross-validation. Use standardized reference materials (e.g., USP-grade solvents).

- Checklist : Adhere to the ARRIVE guidelines for reporting in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.